molecular formula C20H22NO6- B14374350 {2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate CAS No. 90234-53-0

{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate

Cat. No.: B14374350
CAS No.: 90234-53-0
M. Wt: 372.4 g/mol
InChI Key: JHINQWRWLIOZLO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a propoxybenzoyl group, and a carbonate ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-aminophenol with 3-propoxybenzoyl chloride to form the intermediate 2-methoxy-5-[methyl(3-propoxybenzoyl)amino]phenol. This intermediate is then reacted with methyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the propoxybenzoyl moiety can be reduced to alcohols.

    Substitution: The methoxy and propoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-[(phenylamino)methyl]phenol: Similar structure but lacks the propoxybenzoyl group.

    4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine and alkyl substituents.

Uniqueness

{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and industrial use.

Properties

CAS No.

90234-53-0

Molecular Formula

C20H22NO6-

Molecular Weight

372.4 g/mol

IUPAC Name

[2-methoxy-5-[methyl-(3-propoxybenzoyl)amino]phenyl]methyl carbonate

InChI

InChI=1S/C20H23NO6/c1-4-10-26-17-7-5-6-14(12-17)19(22)21(2)16-8-9-18(25-3)15(11-16)13-27-20(23)24/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,24)/p-1

InChI Key

JHINQWRWLIOZLO-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)COC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.